molecular formula C37H38N4O7 B606612 CFI-400945 free base CAS No. 1616420-30-4

CFI-400945 free base

货号 B606612
CAS 编号: 1616420-30-4
分子量: 650.72
InChI 键: AQCDFVLWUWJREO-WQVJSASDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CFI-400945 free base is a potent, selective, and orally bioavailable PLK4 inhibitor . It has a Ki and an IC50 of 0.26 nM and 2.8 nM, respectively . It shows potent inhibitory activities against a panel of kinases, including PLK4, TRKA, TRKB, AURKA, AURKB/INCENP, and TIE2/TEK .


Chemical Reactions Analysis

CFI-400945 exhibits growth inhibition effects on breast, lung, ovarian, and colon cancer cells . It inhibits autophosphorylation of PLK4 at serine 305 with an EC50 value of 12.3 nM in cells overexpressing PLK4 .

科学研究应用

  • Acute Myeloid Leukemia and High-Risk Myelodysplastic Syndrome : CFI-400945, identified as a potent and selective inhibitor of Polo-like kinase 4 (PLK4), has been studied for its effectiveness in treating patients with acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS). The drug showed activity in leukemia cell lines and primary leukemia samples, including those with complex karyotypes and specific chromosomal abnormalities. It was evaluated in a Phase 1 trial for safety, tolerability, and recommended phase II dose in patients with AML and MDS, showing promising activity in patients with poor-risk AML (Murphy et al., 2020).

  • Pancreatic Cancer : A study on pancreatic cancer patient-derived xenografts found that treatment with CFI-400945 significantly reduced tumor growth and increased survival in several models. This result supports further investigation of PLK4 as a drug target in pancreatic cancer (Lohse et al., 2016).

  • Breast Cancers and Solid Tumors : CFI-400945 was also identified as a promising therapeutic agent in a study that combined RNAi screening with gene expression analysis in human breast cancers and cell lines. The drug demonstrated significant inhibition of tumor growth in mouse models bearing human cancer xenografts, especially in PTEN-deficient tumors (Mason et al., 2014).

  • Diffuse Large B-Cell Lymphoma : In diffuse large B-cell lymphoma (DLBCL), CFI-400945 has been shown to induce cytokinesis failure and activate the Hippo signaling pathway, leading to growth inhibition and apoptotic death in DLBCL cells. This suggests its potential as part of combination treatment with doxorubicin to improve the response of chemotherapy in DLBCL (Zhao et al., 2020).

  • Ovarian Cancer : A study on ovarian cancer found that CFI-400945 had antiproliferative effects in various ovarian cancer cell lines. Its anticancer activity was attributed to DNA damage, suppressive effects on DNA repair, failure of cell division, and subsequent cell senescence (Tse et al., 2020).

  • Advanced Solid Tumors : Another study assessed the safety and tolerability of CFI-400945 in patients with advanced solid tumors. It established that CFI-400945 was well tolerated at certain doses, with preliminary evidence of anti-tumor activity observed (Bedard et al., 2016).

未来方向

In a phase 1 study in very high-risk patients with relapsed/refractory AML and myelodysplastic syndrome (MDS), CFI-400945 was administered continuously in dose escalation from 64 mg/day to 128 mg/day . A monotherapy and combination therapy study with a newer crystal form of CFI-400945 in patients with AML, MDS, and chronic myelomonocytic leukemia (CMML) is ongoing .

属性

IUPAC Name

(2'S,3R)-2'-[3-[(E)-2-[4-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N4O3/c1-20-17-37(18-21(2)40-20)19-23-6-4-22(5-7-23)8-12-29-26-11-9-24(14-31(26)36-35-29)28-16-33(28)27-15-25(39-3)10-13-30(27)34-32(33)38/h4-15,20-21,28H,16-19H2,1-3H3,(H,34,38)(H,35,36)/b12-8+/t20-,21+,28-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADASRPKWOGKCU-FVTQAUBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)C=CC3=NNC4=C3C=CC(=C4)C5CC56C7=C(C=CC(=C7)OC)NC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=C(C=C2)/C=C/C3=NNC4=C3C=CC(=C4)[C@@H]5C[C@]56C7=C(C=CC(=C7)OC)NC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CFI-400945 free base

CAS RN

1338806-73-7
Record name CFI-400945 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338806737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ocifisertib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL1UD860AA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。